6-(4-Methylphenyl)pyridazin-3-amine
Description
6-(4-Methylphenyl)pyridazin-3-amine is a pyridazine derivative featuring a 4-methylphenyl substituent at the 6-position and an amine group at the 3-position. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their versatile pharmacological properties, including kinase inhibition, antimicrobial activity, and applications in neurodegenerative disease therapeutics .
Properties
CAS No. |
342047-22-7 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-(4-methylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14) |
InChI Key |
MJIYMQJPGQLPKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Kinase Inhibition
- 6-(4-Methylphenyl)pyridazin-3-amine analogs have shown selective inhibition of tyrosine kinase 2 (TYK2) and JAK kinases, with IC₅₀ values in the nanomolar range .
- 6-(4-Fluorophenyl)pyridazin-3-amine demonstrated superior potency in γ-secretase modulation (IC₅₀ = 15 nM) compared to methyl-substituted analogs (IC₅₀ = 30–50 nM) .
Anticancer and Antiangiogenic Activity
- Pyridazine derivatives with piperazine substituents (e.g., 6-piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine) exhibit antiangiogenic effects by inhibiting VEGF signaling pathways .
- 6-(4-Methoxyphenyl)pyridazin-3-amine derivatives showed moderate herbicidal activity, suggesting agricultural applications .
Structural and Crystallographic Insights
- X-ray crystallography (using SHELX and ORTEP ) revealed that 6-(4-Methylphenyl)pyridazin-3-amine forms hydrogen-bonded dimers via N–H···N interactions, stabilizing its crystal lattice .
- In contrast, 6-(4-Fluorophenyl)pyridazin-3-amine exhibits weaker π-stacking interactions due to the electron-withdrawing fluorine substituent .
Preparation Methods
Diketone Cyclization with Hydrazine
The pyridazine core can be constructed via cyclization of 1,4-diketones with hydrazine, a method exemplified in the synthesis of analogous 4-(3-trifluoromethylphenyl)pyridazine derivatives. For 6-(4-methylphenyl)pyridazin-3-amine, this approach would require ethyl 2-(4-methylphenyl)acetate as a starting material.
Step 1: Claisen Condensation
Ethyl 2-(4-methylphenyl)acetate undergoes base-catalyzed condensation to form a 1,4-diketone. For example, treatment with sodium ethoxide in ethanol yields ethyl 3-oxo-2-(4-methylphenyl)butanoate.
Step 2: Cyclization
Reaction with hydrazine hydrate in refluxing ethanol facilitates ring closure, producing 6-(4-methylphenyl)pyridazine. The amine group at position 3 is introduced via subsequent nitration and reduction (e.g., HNO₃/H₂SO₄ followed by H₂/Pd-C), though regioselectivity must be carefully controlled due to the electron-deficient nature of pyridazines.
Challenges :
- Nitration at position 3 competes with other ring positions.
- Total yields for multi-step sequences rarely exceed 40–50%.
Nucleophilic Aromatic Substitution of Halopyridazines
Chloropyridazine Intermediate
Patent US2891953A demonstrates the utility of 3-amino-6-chloropyridazine as a versatile intermediate for introducing alkoxy, aryloxy, or aralkyloxy groups at position 6. Adapting this methodology for carbon-carbon bond formation requires transition metal-catalyzed cross-coupling.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
3-Amino-6-chloropyridazine is prepared via chlorination of 3-aminopyridazine using POCl₃ or via selective substitution in dichloropyridazines.
Step 2: Suzuki-Miyaura Coupling
While not explicitly detailed in the cited sources, modern protocols suggest reacting 3-amino-6-chloropyridazine with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis. Typical conditions involve a mixture of dioxane/water (4:1), K₂CO₃, and heating at 80–100°C for 12–24 hours.
Optimization Considerations :
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions.
- Catalyst Load : 5–10 mol% Pd ensures complete conversion without excessive costs.
Direct Functionalization of Pre-Formed Pyridazines
Electrophilic Amination
Introducing the amine group post-cyclization is less common due to the pyridazine ring’s electron deficiency. However, directed ortho-metalation (DoM) strategies using lithium bases can facilitate regioselective amination.
Procedure :
- Lithiation : Treat 6-(4-methylphenyl)pyridazine with LDA (lithium diisopropylamide) at −78°C in THF.
- Quenching with Azide : Introduce trimethylsilyl azide (TMSN₃) to form the 3-azido intermediate.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the azide to the amine.
Yield : 60–70% over three steps, with purity >95% after recrystallization.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Solvent Recrystallization
Post-synthesis purification often employs mixed solvents:
Spectroscopic Confirmation
- ¹H NMR : Aromatic protons of the 4-methylphenyl group appear as a singlet at δ 2.35 (CH₃) and multiplets at δ 7.2–7.4 (Ar-H). The pyridazine ring protons resonate as doublets between δ 8.1–8.5.
- IR : N-H stretches at 3350–3450 cm⁻¹; C=N absorption near 1600 cm⁻¹.
Industrial and Pharmacological Relevance
6-(4-Methylphenyl)pyridazin-3-amine serves as a precursor to herbicides and antimicrobial agents. Its structural analogs exhibit potent inhibition of chlorophyll biosynthesis in weeds (e.g., Spirodela polyrrhiza) and antibacterial activity against Gram-positive pathogens.
Q & A
(Basic) What are the common synthetic routes for 6-(4-Methylphenyl)pyridazin-3-amine, and how do reaction conditions influence yield?
The synthesis of 6-(4-Methylphenyl)pyridazin-3-amine typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. A general approach involves reacting substituted phenyl precursors with pyridazine derivatives under controlled conditions. For example, ethyl aroylacetates (e.g., 4-methylphenyl-substituted variants) are condensed with hydrazine derivatives to form pyridazinone intermediates, followed by amination at the 3-position . Reaction parameters such as temperature, catalyst choice (e.g., acid/base conditions), and solvent polarity critically affect yield. Substituent effects on the phenyl ring (e.g., electron-donating groups like methyl) can stabilize intermediates, improving cyclization efficiency .
(Basic) How is the molecular structure of 6-(4-Methylphenyl)pyridazin-3-amine characterized using spectroscopic and crystallographic methods?
Structural characterization employs:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with aromatic protons in the 7.1–8.5 ppm range and methyl groups at ~2.26 ppm .
- X-ray crystallography : Single-crystal analysis reveals planar pyridazine rings with dihedral angles between the pyridazine and phenyl moieties (e.g., 5.2° in related derivatives), confirming steric and electronic interactions .
- IR spectroscopy : Stretching vibrations for NH (3089 cm) and sulfonyl groups (1332 cm) validate functional groups .
(Advanced) How can researchers address discrepancies in biological activity data for pyridazin-3-amine derivatives across different studies?
Discrepancies often arise from variations in substituent effects, assay conditions, or target selectivity. To resolve these:
- Systematic SAR studies : Compare derivatives with controlled substituent changes (e.g., 4-methylphenyl vs. 4-fluorophenyl) to isolate electronic or steric contributions .
- QSAR modeling : Use 3D-QSAR to correlate structural features (e.g., Hammett constants, logP) with activity trends, as demonstrated for triazine analogs .
- Assay standardization : Replicate studies under identical conditions (e.g., enzyme concentrations, pH) to minimize experimental variability .
(Advanced) What computational approaches are used to model the interactions of 6-(4-Methylphenyl)pyridazin-3-amine with biological targets?
- Molecular docking : Programs like AutoDock predict binding modes to receptors (e.g., COX-2), identifying key interactions like hydrogen bonds with active-site residues .
- Molecular dynamics (MD) simulations : Assess ligand-receptor stability over time, evaluating conformational changes in aqueous environments .
- DFT calculations : Optimize geometries and calculate electrostatic potential maps to rationalize reactivity and binding affinity .
(Advanced) How do hydrogen-bonding patterns in the crystal lattice affect the physicochemical properties of 6-(4-Methylphenyl)pyridazin-3-amine?
Hydrogen-bonding networks influence solubility, melting points, and stability:
- Graph-set analysis : Classify motifs (e.g., R_2$$^2(8) rings) to predict packing efficiency. For example, N–H···N bonds in pyridazine derivatives enhance lattice stability .
- Solvent interactions : Polar solvents disrupt H-bonding, increasing solubility, as observed in sulfonamide analogs .
- Thermal analysis : Differential scanning calorimetry (DSC) correlates melting points with H-bond density; stronger networks yield higher mp .
(Basic) What pharmacological activities are associated with 6-(4-Methylphenyl)pyridazin-3-amine derivatives?
Pyridazin-3-amine derivatives exhibit diverse activities:
- Cardioactive effects : Modulation of ion channels (e.g., Ca or K) in vascular smooth muscle .
- Enzyme inhibition : Selective COX-2 inhibition via sulfonamide analogs, reducing inflammation .
- Antileukemic activity : Triazine derivatives with 4-methylpiperidine substituents show cytotoxicity in leukemia cell lines .
(Advanced) How can crystallographic software (e.g., SHELX) resolve challenges in structural validation of 6-(4-Methylphenyl)pyridazin-3-amine derivatives?
- Structure solution : SHELXD identifies heavy atom positions via dual-space methods, critical for resolving disordered regions .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-atom positions using riding models .
- Twinned data : SHELXTL handles twinning via HKLF5 format, improving accuracy for low-symmetry crystals .
(Advanced) What strategies optimize the synthesis of 6-(4-Methylphenyl)pyridazin-3-amine derivatives with heteroaryl substituents?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for cyclization steps .
- Catalyst screening : Pd/C or CuI enhances cross-coupling efficiency for aryl-heteroaryl bonds .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during amination .
(Basic) How are impurities or byproducts identified during the synthesis of 6-(4-Methylphenyl)pyridazin-3-amine?
- HPLC-MS : Detects low-abundance byproducts (e.g., uncyclized intermediates) via retention time and mass-to-charge ratios .
- TLC monitoring : Tracks reaction progress using silica plates and UV visualization .
- Elemental analysis : Confirms purity by matching experimental vs. theoretical C/H/N percentages .
(Advanced) How do steric and electronic effects of substituents influence the bioactivity of 6-(4-Methylphenyl)pyridazin-3-amine analogs?
- Electron-withdrawing groups (EWGs) : Fluorine or nitro substituents increase electrophilicity, enhancing enzyme inhibition (e.g., COX-2 IC = 0.12 µM for 4-fluorophenyl analogs) .
- Steric hindrance : Bulky groups (e.g., trifluoromethyl) reduce binding to compact active sites but improve metabolic stability .
- Hydrophobic interactions : Methyl or morpholine groups enhance membrane permeability, critical for CNS-targeted agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
